2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
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Overview
Description
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a hydrazone linkage, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.
Hydrazone Formation: The pyridine intermediate is then reacted with hydrazine to form the hydrazone linkage, resulting in 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazine.
Coupling with Pentanedioic Acid: The final step involves coupling the hydrazone intermediate with pentanedioic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}butanedioic acid
- 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}hexanedioic acid
- 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}benzenedioic acid
Uniqueness
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the hydrazone linkage and pentanedioic acid moiety, makes it particularly versatile for various applications.
Properties
CAS No. |
338422-72-3 |
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Molecular Formula |
C11H9ClF3N3O4 |
Molecular Weight |
339.65 g/mol |
IUPAC Name |
(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7+ |
InChI Key |
CWMOLBNXRMPNTF-REZTVBANSA-N |
SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C(\CCC(=O)O)/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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